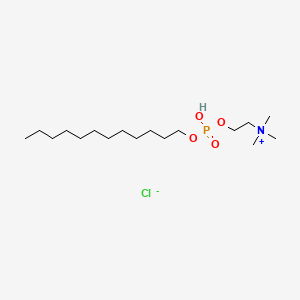
o-Cresolphthalein
説明
O-Cresolphthalein, also known as this compound, is a useful research compound. Its molecular formula is C22H18O4 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Flow Visualization
o-Cresolphthalein is used in flow visualization studies. In one study, it was superior to thymol blue as an electrode-activated pH indicator due to its slower reverse reaction and better color retention. This characteristic was beneficial in revealing unknown flow patterns in plate heat-exchanger configurations (Focke & Knibbe, 1986).
Calcium Analysis in Serum
It has been used in an improved cresolphthalein complexone procedure for calcium analysis in serum, offering advantages like increased sensitivity, excellent baseline stability, and freedom from magnesium interference (Moorehead & Biggs, 1974).
High-Performance Liquid Chromatography
This compound complexone is utilized in high-performance liquid chromatography for separating and determining magnesium and calcium in clinical samples, suitable for trace levels of metal cations analysis (Toei, 1988).
Automated Analytical Chemical Methods
It's applied in automated analytical methods, such as for serum calcium determination, optimizing reagent concentrations and achieving greater calcium sensitivity compared to standard methods (Olansky et al., 1977).
Chelation with Metal Ions
This compound forms chelates with various metal ions like vanadium(IV), chromium(III), and uranium(VI), used to study the structures, bonding modes, and geometries of these complexes (Ismail et al., 2004).
pH Sensitivity Materials
It has been used to create pH-sensitive materials, such as in the development of a cellulose membrane immobilized with this compound for optical pH sensors and test papers (Chen Tianlu, 2006).
Direct Colorimetric Determination
This compound complexon is employed in colorimetric procedures for calcium measurement, offering advantages like accuracy, precision, and sensitivity without the need for deproteinization (Morin, 1974).
Micro Quantities Analysis
The compound is used in methods for micro estimation of calcium in various biological samples, overcoming interference from elements like magnesium (Sarkar & Chauhan, 1967).
Fluorescent Signal Enhancement
It's involved in methodologies for enhancing fluorescent signals for trace determinations, such as in cadmium analysis in tobacco (Talio et al., 2013).
Adsorptive Stripping Voltammetry
This compound is used in adsorptive stripping voltammetry for trace measurements of elements like thallium, offering enhanced sensitivity and selectivity (Wang & Lu, 1993).
Thermochromism Studies
The thermochromism of metal complexes of cresolphthalein dye is studied for its temperature-dependence and reversibility in various solvents (Nanasawa et al., 1991).
作用機序
Target of Action
The primary target of o-Cresolphthalein is calcium ions (Ca2+) . Calcium plays significant roles in cell structural components and biochemical functioning through signaling within and external to the cell . It is essential for normal neuromuscular function and for correct functioning of the coagulation factors .
Mode of Action
This compound interacts with calcium ions in an alkaline environment to produce a violet-colored complex . The color intensity of this complex is proportional to the calcium concentration in the sample . This reaction is used as a basis for colorimetric assays to determine calcium levels .
Biochemical Pathways
Calcium ions play a central role in a huge variety of biological functions and cellular processes – from fertilization, development, and differentiation to metabolism, cell proliferation, secretion, and muscle contraction, as well as brain functions including learning and memory .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in ethanol . This solubility profile may influence its distribution and elimination in biological systems.
Result of Action
The primary result of this compound’s action is the production of a violet-colored complex in the presence of calcium ions . This color change is used as a visual indicator of calcium levels in various types of samples, including biological samples .
Action Environment
The action of this compound is influenced by the pH of the environment. The compound reacts with calcium ions under alkaline conditions .
生化学分析
Biochemical Properties
o-Cresolphthalein plays a significant role in biochemical reactions, particularly in the colorimetric estimation of calcium in serum. It interacts with calcium ions (Ca²⁺) under alkaline conditions to form a violet-colored complex, where the intensity of the color is proportional to the calcium concentration . This interaction is facilitated by the binding of calcium ions to the this compound molecule, forming a stable complex that can be measured spectrophotometrically . The compound does not interact significantly with other biomolecules, making it a specific indicator for calcium.
Cellular Effects
The effects of this compound on various cell types and cellular processes are primarily related to its role in calcium detection. Calcium ions are crucial for numerous cellular functions, including signal transduction, muscle contraction, and enzyme activity . By forming a complex with calcium, this compound indirectly influences these processes by allowing accurate measurement of calcium levels. This is particularly important in studies of cell signaling pathways, gene expression, and cellular metabolism, where calcium acts as a second messenger .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of a complex with calcium ions. This binding interaction occurs under alkaline conditions, leading to a color change that can be quantified . The mechanism involves the coordination of calcium ions with the hydroxyl groups of this compound, resulting in a stable complex that absorbs light at a specific wavelength . This property is exploited in various biochemical assays to measure calcium concentrations accurately.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored under appropriate conditions, such as in a desiccated environment at room temperature . Prolonged exposure to light and air can lead to degradation, affecting its efficacy in calcium detection . Long-term studies have shown that this compound maintains its functionality over several months when stored correctly .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively measures calcium levels without causing significant adverse effects . At higher doses, there may be toxic effects due to the accumulation of the compound in tissues . Studies have shown that the threshold for toxicity is relatively high, making this compound safe for use in most experimental settings .
Metabolic Pathways
This compound is not significantly metabolized in the body, as it is primarily used for its chemical properties in detecting calcium . The compound interacts with calcium ions to form a stable complex, which is then excreted without undergoing extensive metabolic transformation . This lack of metabolism ensures that this compound remains effective as a calcium indicator throughout its use .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its solubility properties. The compound is soluble in ethanol, allowing it to be easily administered in laboratory settings . Once inside the body, it binds to calcium ions and forms a complex that is distributed throughout the extracellular fluid . This distribution is crucial for its role in accurately measuring calcium levels in various biological samples .
Subcellular Localization
The subcellular localization of this compound is primarily in the extracellular fluid, where it interacts with calcium ions . The compound does not have specific targeting signals or post-translational modifications that direct it to particular organelles or compartments . Its activity is confined to the extracellular space, where it forms complexes with calcium for colorimetric detection .
特性
IUPAC Name |
3,3-bis(4-hydroxy-3-methylphenyl)-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-13-11-15(7-9-19(13)23)22(16-8-10-20(24)14(2)12-16)18-6-4-3-5-17(18)21(25)26-22/h3-12,23-24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBJMKMKNCRKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060491 | |
| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |
| Record name | o-Cresolphthalein | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12072 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
596-27-0 | |
| Record name | Cresolphthalein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Cresolphthalein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-bis(4-hydroxy-m-tolyl)phthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-CRESOLPHTHALEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOU2D9049G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine](/img/structure/B1221717.png)



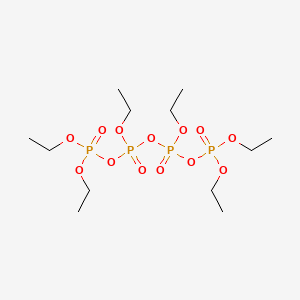
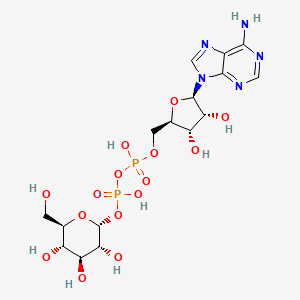
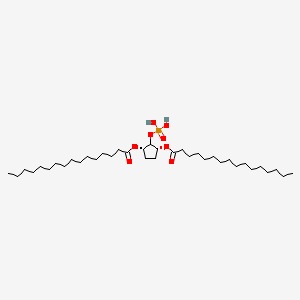

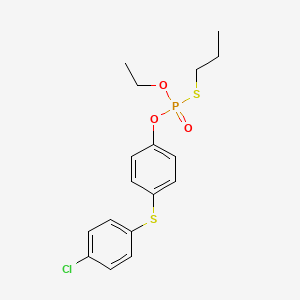
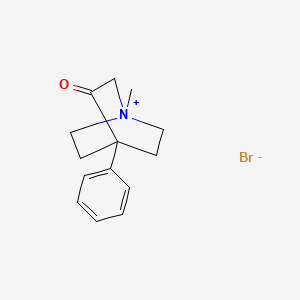
![3-Hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B1221734.png)

